1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid

Overview

Description

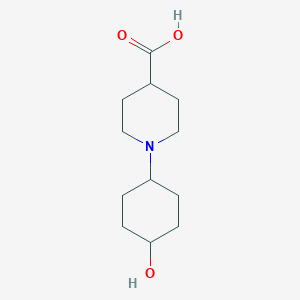

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is a synthetic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol This compound belongs to the class of carboxylic acids and features a piperidine ring substituted with a hydroxycyclohexyl group

Preparation Methods

The synthesis of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the hydrogenation of a suitable precursor, followed by cyclization and functionalization to introduce the hydroxycyclohexyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid is primarily recognized for its potential role as a pharmaceutical intermediate. Its structural features allow it to act as a building block for synthesizing various bioactive compounds. Research indicates that this compound may exhibit analgesic and anti-inflammatory properties, making it a candidate for drug development targeting pain management and inflammatory conditions .

Mechanism of Action

The compound's mechanism involves interaction with specific receptors in the central nervous system, potentially modulating pain pathways. Studies have shown that derivatives of this compound can inhibit certain enzymes related to inflammatory responses, thus providing therapeutic effects .

Biochemical Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in metabolic pathways makes it valuable for studying biochemical processes and developing inhibitors for diseases such as cancer and metabolic disorders .

Biological Activity

In vitro studies have indicated that the compound exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .

Materials Science

Polymer Chemistry

The compound has been explored for its utility in polymer synthesis. Its hydroxyl and carboxylic functional groups can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and composites .

Nanotechnology

Recent advancements have seen the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles. The compound can stabilize nanoparticles during synthesis, enhancing their properties for applications in drug delivery systems and catalysis .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Analgesic Properties | Evaluate pain relief potential | Demonstrated significant analgesic effects in animal models |

| Antimicrobial Activity Assessment | Test efficacy against bacteria | Showed effectiveness against multiple bacterial strains |

| Polymer Synthesis Experiment | Develop new polymer materials | Successfully synthesized polymers with enhanced properties |

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:

Piperidine-4-carboxylic acid: Lacks the hydroxycyclohexyl group, making it less versatile in certain applications.

4-Hydroxy-1-piperidinecarboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

Cyclohexylpiperidine derivatives: Varying the position and nature of the substituents on the cyclohexyl ring can significantly alter the compound’s reactivity and applications

Biological Activity

1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, known for its potential biological activities, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxycyclohexyl group and a carboxylic acid moiety. Its biological activity is primarily linked to its interactions with specific molecular targets, making it a subject of interest for drug development.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), impacting lipid metabolism and inflammation pathways .

- Receptor Binding : Its structure suggests potential interactions with neurotransmitter receptors, which could influence neurological functions. Compounds with similar structures have been studied for their binding affinities to serotonin and dopamine receptors.

Biological Assays

Research has employed various assays to evaluate the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific data on this compound is limited.

- Anticancer Properties : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of piperidine derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Case Study 2: Neurological Effects

Another study focused on the neuropharmacological effects of piperidine derivatives suggested that compounds with structural similarities could modulate neurotransmitter systems. This was evidenced by alterations in behavior in rodent models following administration of these compounds, indicating potential applications in treating neurological disorders .

Summary of Biological Assays

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxy group | Enhances solubility and receptor binding |

| Piperidine ring | Essential for enzyme interaction |

| Carboxylic acid moiety | Critical for biological activity modulation |

Q & A

Basic Research Questions

Q. Q1: What are the optimized synthetic routes for 1-(4-Hydroxycyclohexyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step processes, including protection/deprotection of functional groups and stereochemical control. For example:

- Step 1 : Protection of the hydroxyl group on the cyclohexyl moiety using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .

- Step 2 : Coupling the protected cyclohexanol with piperidine-4-carboxylic acid via nucleophilic substitution or amide bond formation, depending on the substituents .

- Step 3 : Deprotection under mild acidic (e.g., TFA for Boc) or catalytic hydrogenation (for benzyl groups) conditions .

Key Variables :

- Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk racemization of chiral centers.

- Catalysts : Palladium catalysts (e.g., Pd/C) for hydrogenation steps must be carefully controlled to avoid over-reduction .

- Yield Optimization : Purity >95% is achievable via recrystallization in ethanol/water mixtures or chromatographic purification .

Q. Q2: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention times can be compared to standards .

- X-ray Crystallography : Resolve the absolute configuration by analyzing single crystals grown from slow evaporation in acetone/hexane .

- NMR Spectroscopy : Coupling constants (e.g., ) between the hydroxycyclohexyl and piperidine protons provide insights into axial/equatorial conformations .

Q. Q3: What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) to detect impurities at trace levels (<0.1%) .

- ICP-OES : Monitor heavy metal residues (e.g., Pd from catalytic steps) with detection limits of 1–10 ppm .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. Q4: How do conflicting data on the biological activity of piperidine-carboxylic acid derivatives arise, and how can they be resolved?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) often stem from:

- Variability in Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media pH can alter efficacy .

- Stereochemical Sensitivity : Enantiomers may exhibit divergent activities; e.g., (2R,4R)-isomers show higher binding affinity to target enzymes than (2S,4S) .

- Resolution Strategy : Standardize assays using CLSI guidelines and validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding studies) .

Q. Q5: What mechanistic insights explain the compound’s potential as a cholinesterase inhibitor?

Methodological Answer:

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) reveals hydrogen bonding between the carboxylic acid group and the enzyme’s catalytic triad (Ser200, His440, Glu327) .

- Kinetic Assays : Measure inhibition constants () using Ellman’s method with acetylthiocholine as a substrate. Competitive inhibition is typical for carboxylic acid derivatives .

- Mutagenesis : Ala-scanning of the enzyme active site identifies critical residues for binding .

Q. Q6: How can the stability of this compound under physiological conditions be improved for in vivo studies?

Methodological Answer:

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Lyophilization : Formulate as a lyophilized powder with mannitol or trehalose to prevent hydrolysis during storage .

- pH Optimization : Buffered solutions (pH 6.5–7.4) minimize degradation in biological matrices .

Q. Q7: What strategies are effective in resolving racemic mixtures of this compound during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, separable via fractional crystallization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .

- Dynamic Kinetic Resolution : Combine asymmetric hydrogenation (e.g., Ru-BINAP catalysts) with in situ racemization .

Q. Q8: How does the hydroxyl group on the cyclohexyl ring influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : The hydroxyl group increases aqueous solubility (logP reduction by ~1.5 units) compared to non-hydroxylated analogs .

- Hydrogen Bonding : Enhances binding to polar targets (e.g., enzymes) but may reduce blood-brain barrier penetration .

- Stability : Susceptibility to oxidation necessitates storage under inert gas (argon) at −20°C .

Q. Q9: What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems for large batches .

- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching and costs .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Q. Q10: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Metabolism Tools : Use software like StarDrop or MetaSite to identify likely Phase I oxidation sites (e.g., cyclohexyl hydroxylation) and Phase II glucuronidation .

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes to assess drug-drug interaction risks .

Properties

IUPAC Name |

1-(4-hydroxycyclohexyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11-3-1-10(2-4-11)13-7-5-9(6-8-13)12(15)16/h9-11,14H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTBIWLWIRGSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.